Conformational Rigidity: Zero Rotatable Bonds in 3-Oxa-1-azaspiro[4.4]nonan-2-one Versus 2-Oxazolidinone
3-Oxa-1-azaspiro[4.4]nonan-2-one possesses zero rotatable bonds, as computed by PubChem's Cactvs engine, meaning the entire scaffold is conformationally locked [1]. In contrast, the simplest monocyclic analog, 2-oxazolidinone (CAS 497-25-6), while also having zero rotatable bonds in its ring, lacks the second ring that constrains the spatial orientation of substituents attached to the nitrogen atom. In 2-oxazolidinone, the N-substituent (if present) can freely rotate, introducing conformational flexibility. The spiro[4.4] framework of the target compound eliminates this degree of freedom entirely, reducing the conformational entropy loss upon target binding by approximately 0.5–1.5 kcal/mol per constrained rotatable bond, corresponding to a potential 2- to 12-fold enhancement in binding affinity under standard conditions [2].
| Evidence Dimension | Conformational flexibility (rotatable bond count) |
|---|---|
| Target Compound Data | Rotatable bond count = 0; all ring atoms and substituent vectors conformationally locked |
| Comparator Or Baseline | 2-Oxazolidinone: rotatable bond count = 0 in parent ring, but N-substituent vectors free to rotate when N-substituted; effective flexibility present in substituted derivatives |
| Quantified Difference | Complete elimination of one additional rotational degree of freedom vs. N-substituted 2-oxazolidinone; ΔG_entropic contribution ≈ 0.5–1.5 kcal/mol corresponding to ~2- to 12-fold theoretical affinity advantage |
| Conditions | In silico calculation (PubChem Cactvs 3.4.8.18); entropic estimates based on established thermodynamic principles for ligand–protein binding (ΔG_bind) |
Why This Matters
For procurement decisions in structure-based drug design programs, the fully rigid scaffold reduces conformational sampling complexity in molecular docking and pharmacophore modeling, increasing the probability of identifying selective, high-affinity hits.
- [1] PubChem Compound Summary for CID 19748090, 3-Oxa-1-azaspiro(4.4)nonan-2-one. Computed Property: Rotatable Bond Count = 0; XLogP3-AA = 0.8; Topological Polar Surface Area = 38.3 Ų. National Center for Biotechnology Information, 2025. View Source
- [2] Chang, C. A., Chen, W., and Gilson, M. K. 'Ligand Configurational Entropy and Protein Binding.' Proceedings of the National Academy of Sciences, 2007, 104(5), 1534–1539. View Source
